Flamprop
Description
Historical Trajectory and Discovery in Agrochemical Science
Flamprop was introduced around 1974, with some of its chemical variants appearing in subsequent years. Initial research efforts focused on its efficacy against wild oats (Avena species) in cereal crops during the 1960s and 1970s. wikipedia.org This period saw the investigation of several chemical variants to identify effective compounds for weed control. wikipedia.org this compound itself was introduced in the UK around 1984. wikipedia.org The discovery and development of compounds like this compound are part of the historical trajectory of agrochemical research, which has sought to identify molecules with selective herbicidal activity to improve crop yields by reducing weed competition. nih.govchimia.ch
Chemical Variants and Stereoisomers: An Academic Perspective
This compound exists in several chemical variants, including this compound, This compound-methyl (B1672754), This compound-isopropyl (B166160), this compound-M, This compound-M-methyl (B1241716), and This compound-M-isopropyl (B1594779). wikipedia.org These variants are esters or the free acid form of the parent compound.
This compound-methyl, this compound-isopropyl, and this compound-M-methyl
This compound-methyl is the methyl ester of this compound. nih.govherts.ac.uk Its chemical formula is C₁₇H₁₅ClFNO₃, and it has a molecular mass of 335.76 g/mol . nih.govherts.ac.uk this compound-isopropyl is the isopropyl ester, with a chemical formula of C₁₉H₁₉ClFNO₃ and a molecular mass of 363.8 g/mol . nih.govuni.lu this compound-M-methyl is the methyl ester of the stereospecific D-isomer of this compound. herts.ac.uk It shares the same chemical formula and molecular mass as this compound-methyl (C₁₇H₁₅ClFNO₃, 335.76 g/mol ) but differs in its stereochemistry. herts.ac.uk
The technical material of this compound-methyl is known to be an isomeric mixture. herts.ac.uk this compound-isopropyl is also mentioned as existing in different isomeric forms, including this compound-m-isopropyl. nih.govherts.ac.uk this compound-M-isopropyl is the stereospecific ester of the L-isomer of this compound. herts.ac.uk
Here is a table summarizing the key chemical variants:
| Compound Name | Chemical Formula | Molecular Mass ( g/mol ) | PubChem CID |
| This compound | C₁₆H₁₃ClFNO₃ | 321.73 | 42807 |
| This compound-methyl | C₁₇H₁₅ClFNO₃ | 335.76 | 40521 |
| This compound-isopropyl | C₁â₉H₁â₉ClFNO₃ | 363.8 | 40520 |
| This compound-M-methyl | C₁₇H₁₅ClFNO₃ | 335.76 | 5486064 |
| This compound-M-isopropyl | C₁â₉H₁â₉ClFNO₃ | 363.81 | 92366, 94583 |
Note: PubChem CID 94583 is also associated with this compound-m-isopropyl in some databases. uni.luwikidata.org
Significance of Chirality and Isomerism in Biological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant factor in the biological activity of many agrochemicals, including herbicides. biyokimya.vetmichberk.comcsic.esresearchgate.netmdpi.com Molecules with chiral centers can exist as stereoisomers, specifically enantiomers, which have identical chemical and physical properties in an achiral environment but can exhibit different interactions with other chiral molecules, such as enzymes and receptors in living organisms. biyokimya.vetmichberk.comresearchgate.netmdpi.com
Approximately a quarter to thirty percent of registered pesticides are chiral and exist as enantiomers with differing biological properties. michberk.comcsic.esmdpi.com One enantiomer may be significantly more active than the other, or they may have different types of biological activity or toxicity towards non-target organisms. michberk.commdpi.com While many chiral agrochemicals are marketed as racemic mixtures (containing equal amounts of both enantiomers), there is increasing recognition of the importance of developing and using pure or enriched stereoisomers to enhance efficacy and potentially reduce environmental impact. michberk.comresearchgate.netmdpi.com
The mode of action of this compound-M-methyl has been investigated, revealing it to be a mitotic disrupter herbicide. researchgate.net It affects the orientation of spindle and phragmoblast microtubules in plant cells, leading to inhibited cell division and stunted growth. herts.ac.ukresearchgate.net This effect on microtubules is different from some other known microtubule assembly inhibitors. researchgate.net
Role and Evolution in Agricultural Weed Management Systems Research
This compound and its variants have been researched for their role in managing grass weeds, particularly wild oats (Avena fatua) and black-grass (Alopecurus myosuroides), in cereal crops like wheat and triticale. wikipedia.orgherts.ac.ukplantprotection.pl These herbicides are typically applied post-emergence and are absorbed by the leaves, acting systemically within the plant. herts.ac.ukherts.ac.uk
Research has evaluated the effectiveness of this compound variants compared to other herbicides and weed control methods. Studies have shown that this compound-methyl and this compound-m-methyl can be effective in reducing wild oat seed production. caws.org.nz For example, late applications of this compound-m-methyl have been reported to significantly reduce seed production in wild oats. caws.org.nz While some studies indicated that L-flamprop-isopropyl was not effective on dominant broad-leaved weeds and resulted in lower grain yield compared to hand-weeding, research has also explored the optimal timing and application methods for this compound variants to maximize their efficacy against target weeds while minimizing impact on the crop. caws.org.nzarc.sci.eg
The use of herbicides like this compound is part of the broader evolution of agricultural weed management systems. nih.govmdpi.comweedsmart.org.au Over time, weed management research has moved towards more integrated approaches that combine various tactics, including chemical control, cultural practices, and increasingly, consideration of the evolutionary dynamics of weed populations, such as the development of herbicide resistance. nih.govweedsmart.org.aunih.gov The development of herbicide resistance is a significant challenge in modern agriculture, and research continues to explore strategies to manage and mitigate resistance, including the rotation and mixing of herbicides with different modes of action. caws.org.nznih.govnih.govmdpi.com this compound's mode of action, classified under HRAC Group Z (or WSSA Group 0), makes it a valuable tool in resistance management strategies as it differs from many commonly used herbicides. herts.ac.ukherts.ac.ukherts.ac.uk
Research findings often involve comparisons of different herbicides and application timings. For instance, studies have compared the efficacy of this compound-methyl with other avenacides (herbicides targeting wild oats) applied at different timings. caws.org.nz
Here is an example of how research findings on weed control efficacy might be presented (illustrative data based on search results):
| Herbicide | Application Timing | Weed Controlled (Example) | Efficacy (% Reduction) |
| This compound-methyl | Late Post-emergence | Wild Oat Seed Production | Up to 96% caws.org.nz |
| This compound-m-methyl | Late Post-emergence | Wild Oat Seed Production | Average 97% caws.org.nz |
| L-flamprop-isopropyl | Post-emergence | Dominant Broad-leaved Weeds | Not effective arc.sci.eg |
The evolution of weed management research continues to explore new approaches, including targeted herbicide discovery and the development of formulations that consider the specific properties of stereoisomers to enhance efficacy and sustainability. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058137 | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58667-63-3 | |
| Record name | Flamprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Phytotoxicity Research
Cellular and Subcellular Interactions in Plants
Flamprop's phytotoxicity is closely linked to its disruption of fundamental cellular processes in plants, particularly those involving microtubules and cell division in meristematic tissues. iaea.orgresearchgate.netnih.gov
Inhibition of Cell Elongation and Cell Division in Meristematic Regions
This compound is thought to inhibit plant growth by inhibiting cell elongation and cell division in the stem. iaea.org This effect is particularly noted in meristematic regions, which are sites of rapid cell division and elongation crucial for plant growth. wikipedia.orguq.edu.ausmtasmc.org The inhibition of cell elongation is suspected to be a primary mechanism for some this compound variants. wikipedia.orgherts.ac.uk
Enzymatic Inhibition Pathways and Biochemical Impact in Plants
Beyond its effects on cellular structures, certain this compound isomers are known to target specific enzymatic pathways.
Acetyl-CoA Carboxylase (ACCase) Inhibition (for specific isomers like L-Flamprop-isopropyl)
L-Flamprop-isopropyl, a stereospecific ester of the L-isomer of this compound, is classified as an aryloxyphenoxypropionate herbicide. ontosight.aiontosight.ai Herbicides in this class are known to inhibit acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid biosynthesis in plants. uq.edu.auontosight.aiontosight.ai Inhibition of ACCase prevents the production of lipids necessary for cell membrane formation, ultimately leading to the death of susceptible grass weed species. uq.edu.auontosight.aiontosight.ai This mechanism is particularly effective in rapidly growing tissues like shoot and root meristems, which have a high demand for fatty acids for membrane synthesis. uq.edu.au Selectivity of ACCase-inhibiting herbicides like L-flamprop-isopropyl in cereal crops is often due to structural differences in the ACCase enzyme between grasses and broadleaf plants, as well as differential metabolism of the herbicide by tolerant crops. uq.edu.auontosight.ai
Table 1: Summary of this compound's Cellular and Biochemical Impacts
| Mechanism/Impact | Affected Process/Target | Observed Effect | Relevant this compound Variant(s) |
| Microtubule Dynamics and Mitotic Disruption | Spindle and Phragmoblast Microtubule Organization | Disturbed orientation, defective structures, inhibited cell plate deposition. | This compound-M-methyl (B1241716), this compound researchgate.netnih.gov |
| Microtubule Dynamics and Mitotic Disruption | Chromosome Condensation and Cell Division Activity | Chromosomes remain condensed (prometaphase/metaphase), cessation of cell division. | This compound-M-methyl, this compound researchgate.netnih.gov |
| Inhibition of Cell Elongation and Cell Division | Meristematic Regions | Stunted growth, inhibited cell elongation and division in the stem. | This compound, This compound-methyl (B1672754) wikipedia.orgiaea.orgherts.ac.uk |
| Enzymatic Inhibition (ACCase Inhibition) | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis, disruption of lipid synthesis. | L-Flamprop-isopropyl ontosight.aiontosight.ai |
Table 2: Phytotoxicity Scores of this compound-M-methyl on Perennial Grass Seedlings
| Grass Species | EWRC Visual Score (15 DAP) | EWRC Visual Score (30 DAP) | Herbage Yield Depression (%, 30 DAP) |
| Phalaris | 1-4 | 1-4 | 0-45 |
| Cocksfoot | 1-4 | 1-4 | 0-45 |
| Perennial Ryegrass | 1-4 | 1-4 | 0-45 |
| Wallaby Grass | Tolerance | Tolerance | Minimal |
EWRC visual score: 1 indicating no effect, 9 indicating all plants dead. researchgate.netpublish.csiro.au DAP: Days After Post-emergent application. researchgate.netpublish.csiro.au
Note: Data in Table 2 is derived from a study assessing phytotoxicity on perennial grass seedlings. publish.csiro.au
Disruption of Lipid Biosynthesis Pathways in Sensitive Species
One proposed mechanism of action for certain this compound variants involves the disruption of lipid biosynthesis pathways. This compound-M-isopropyl (B1594779), for instance, is described as functioning by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). ontosight.ai ACCase plays a vital role in the biosynthesis of fatty acids in plants. ontosight.ai The inhibition of this enzyme by this compound-M-isopropyl leads to a disruption in lipid synthesis, ultimately contributing to the demise of sensitive plant species. ontosight.ai
However, other classifications place this compound-M-methyl and This compound-isopropyl (B166160) under the category of inhibitors of lipid synthesis that are not ACCase inhibitors. weedscience.org This suggests potential variations in the specific enzymatic targets within the lipid biosynthesis pathway depending on the this compound variant, or differing interpretations of the primary mechanism.
Systemic Effects on Plant Physiology and Development
Translocation Mechanisms within Plant Tissues
Following absorption, typically by the leaves, this compound or its active metabolite is translocated within the plant's vascular system. iaea.orgherts.ac.uk For this compound-methyl, it is hydrolyzed to the biologically active this compound, which is then translocated. iaea.org One study indicates that this compound is translocated readily in the phloem, moving basipetally towards the stem. iaea.org Conversely, research on the translocation of 14C-flamprop-methyl in wild oat found that translocation was mainly acropetal following leaf application. cambridge.org These differing findings suggest that translocation patterns may vary depending on the specific this compound variant, plant species, or environmental conditions. The addition of other herbicides, such as barban, has been shown not to significantly influence the translocation pattern of this compound-methyl in wild oat. cambridge.org
Impact on Vascular Tissue Differentiation and Shoot Apex Development
A significant effect of this compound on sensitive plants is its interference with normal differentiation of vascular tissues. iaea.orgresearchgate.net This disruption in the development of xylem and phloem, the tissues responsible for water, nutrient, and photosynthate transport, can have profound consequences for plant growth. nih.govencyclopedia.pub
Metabolism and Selectivity Research in Plants
Absorption and Internal Transport Processes
Flamprop is typically applied to foliage as an ester prodrug, such as This compound-methyl (B1672754) or This compound-isopropyl (B166160). As a selective, systemic herbicide, its journey begins with absorption through the leaves of the plant iaea.org. Following foliar uptake, the ester form undergoes hydrolysis within the plant tissues to yield the biologically active carboxylic acid form, this compound iaea.orgresearchgate.net.
This active acid is then mobile within the plant's vascular system. It is readily translocated via the phloem, moving from the leaves (the site of application and absorption) downwards to areas of active growth, a process known as basipetal transport iaea.org. The primary destinations are the meristematic regions of the stem, where cell division and elongation occur. By accumulating in these vital growing points, this compound inhibits cell elongation and division, which ultimately leads to the cessation of plant growth and death of susceptible species iaea.org. The rate of movement in the phloem for this compound has been observed to be significantly higher than that of similar herbicides like benzoylprop researchgate.net.
Bioconversion Pathways and Metabolite Formation in Plants
Once inside the plant, this compound esters are not static. They enter specific bioconversion pathways that first activate the compound and then detoxify it. The balance and speed of these pathways are critical to the herbicide's efficacy and selectivity. The two principal metabolic events are the hydrolysis of the ester and subsequent conjugation of the resulting acid.
The crucial first step in the metabolic pathway of this compound esters is hydrolysis. This reaction converts the applied ester prodrug into its corresponding carboxylic acid, this compound, which is the biologically active form of the herbicide iaea.org. This de-esterification is an activation step, as the this compound acid is the molecule that inhibits plant growth researchgate.net. The hydrolysis is catalyzed by esterase enzymes within the plant cells researchgate.netresearchgate.net.
While ester hydrolysis is the primary activation pathway, research using plant suspension cultures has also indicated the possibility of hydrolysis of the amide bond under certain metabolic conditions, although this is considered a minor route compared to de-esterification nih.gov.
Following the activation of this compound via hydrolysis, tolerant plants employ a detoxification strategy to neutralize the active acid. This is achieved through conjugation, where the this compound acid is bound to other molecules, such as sugars or amino acids, to form a biologically inactive conjugate iaea.org. This process effectively removes the herbicidally active molecule, preventing it from causing cellular damage. The formation of these inactive conjugates is a key step in the detoxification process and a major factor in crop tolerance researchgate.net.
Enzymatic Stereospecificity in Plant Metabolism
This compound is a chiral molecule, existing as a mixture of D- and L-isomers (enantiomers) herts.ac.uk. The herbicidally active form is the D-isomer, which is specifically named this compound-M herts.ac.uknih.govherts.ac.uk. This isomer functions as a mitotic disrupter by affecting the orientation of spindle and phragmoplast microtubules during cell division researchgate.netnih.gov.
Differential Metabolism as a Basis for Herbicide Selectivity in Crop-Weed Systems
The selectivity of this compound-isopropyl, which allows it to control wild oats (Avena spp.) in crops like wheat and barley, is a direct result of differential rates of metabolism between the weed and the crop researchgate.net. Both susceptible weeds and tolerant crops absorb the herbicide and carry out the same fundamental metabolic steps: hydrolysis to the active this compound acid, followed by conjugation to inactive forms. The critical difference lies in the speed at which these processes occur.
In the susceptible wild oat, the rate of hydrolytic de-esterification is significantly higher than in tolerant barley researchgate.net. This rapid activation leads to a swift accumulation of the phytotoxic this compound acid in the meristematic tissues, overwhelming the plant's ability to detoxify it through conjugation.
Conversely, in tolerant wheat and barley, the rate of hydrolysis is slower. This slower activation, potentially combined with a more rapid conjugation of the this compound acid that is formed, prevents the herbicide from accumulating to lethal concentrations at its site of action. This differential metabolic rate is the biochemical basis for the herbicide's selectivity researchgate.net.
Table 1: Comparative Metabolism of this compound-isopropyl in Wild Oat vs. Barley
| Metabolic Process | Wild Oat (Avena spp.) (Susceptible) | Barley (Hordeum vulgare) (Tolerant) | Basis for Selectivity |
| Hydrolysis Rate | High / Rapid | Low / Slow | Faster activation in the weed leads to accumulation of the toxic acid. |
| Detoxification | Slower than activation | Faster than activation | The crop can neutralize the active acid before it reaches phytotoxic levels. |
| Overall Outcome | Plant death | Plant survival | Differential rate of metabolism. |
Herbicide Resistance Research
Occurrence and Geographical Distribution of Flamprop Resistance
The emergence of weed populations resistant to this compound has been documented in several key agricultural regions across the globe. The primary weed species exhibiting this resistance is wild oat (Avena spp.), a significant and competitive weed in cereal crops.
In Canada , populations of wild oat (Avena fatua) with resistance to this compound have been identified. Initial discoveries in the northwest agricultural region of Manitoba confirmed biotypes with multiple herbicide resistances, including to this compound. cambridge.org Subsequent screening of A. fatua seed samples from across Manitoba and Saskatchewan has continued to identify additional resistant populations, indicating a growing issue for cereal producers in the region. cambridge.org In growth room experiments, resistant plants from Manitoba demonstrated an 8.7-fold higher resistance to this compound compared to susceptible plants. cambridge.org
In Australia , this compound resistance has been recorded in both Avena fatua and Avena ludoviciana. A 2011 survey conducted in southern New South Wales found that 10% of wild oat samples were either resistant or developing resistance to this compound. csu.edu.au This represented a significant increase from previous surveys in 1991 and 1994, which found no resistance to the herbicide. csu.edu.aucsu.edu.au One of the first documented cases involved a population of Avena ludoviciana from 2001 that was found to be resistant to This compound-m-methyl (B1241716) despite no prior exposure, suggesting the selection of a cross-resistance mechanism. csu.edu.au More recent studies in northeast Australia also noted that this compound failed to provide effective control of A. fatua and A. ludoviciana, suggesting the possibility of more widespread resistance. plos.org
In the United Kingdom , herbicide-resistant wild oats (Avena fatua and Avena sterilis ssp. ludoviciana) have been identified on numerous farms. ahdb.org.uk While resistance often first develops to aryloxyphenoxypropionate ('fop') herbicides, some of these populations exhibit cross-resistance to other herbicides, including This compound-M-isopropyl (B1594779). ahdb.org.uk This indicates that the selection pressure from one type of herbicide can lead to the survival of weed biotypes that are also resistant to this compound.
| Geographical Location | Weed Species | Year of Report/Survey | Key Findings |
|---|---|---|---|
| Manitoba & Saskatchewan, Canada | Avena fatua (Wild Oat) | 2000 | Multiple-resistant populations identified, with an 8.7-fold resistance to this compound. cambridge.org |
| Southern New South Wales, Australia | Avena spp. | 2011 | 10% of wild oat populations were resistant or developing resistance to this compound. csu.edu.au |
| Australia | Avena ludoviciana | 2004 | A population was confirmed resistant to this compound-m-methyl without prior direct exposure. csu.edu.au |
| United Kingdom | Avena fatua, Avena sterilis ssp. ludoviciana | 2001 | 'Fop'-resistant populations found to have cross-resistance to this compound-M-isopropyl. ahdb.org.uk |
Mechanisms of Herbicide Resistance in Weed Biotypes
The ability of a weed to survive a normally lethal herbicide dose is conferred by specific biological mechanisms. umn.edu These are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both mechanisms have been implicated in the resistance of wild oats to ACCase-inhibiting herbicides like this compound. scienceopen.com
Target-site resistance (TSR) occurs when the herbicide can no longer effectively bind to its target protein within the plant. growiwm.orgsyngenta.ca This is typically due to a genetic mutation that alters the physical shape of the binding site, rendering the herbicide ineffective without compromising the enzyme's natural function. syngenta.caunl.edu
This compound belongs to the group of herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid biosynthesis in grasses. nih.gov Resistance to ACCase inhibitors is commonly conferred by point mutations in the ACCase gene that alter the herbicide's binding site. nih.govnih.gov In wild oat (Avena fatua), several mutations in the carboxyl transferase domain of the ACCase enzyme have been identified that confer resistance. These include amino acid substitutions at positions such as Ile-1781-Leu, Asp-2078-Gly, and Cys-2088-Arg. nih.gov
While research has not always directly tested for resistance to this compound specifically, cross-resistance patterns are a key indicator. umn.edu For instance, some wild oat populations in the UK with target-site resistance to 'fop' herbicides also show cross-resistance to this compound. ahdb.org.uk This strongly suggests that a mutation altering the ACCase binding site to prevent 'fop' binding can also prevent this compound from binding effectively.
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal amount of the herbicide from reaching its target site. nih.gov Unlike TSR, which is often specific to a single herbicide group, NTSR can confer resistance to multiple herbicides with different modes of action. nih.gov This form of resistance is generally more complex and can involve enhanced herbicide detoxification or removal of the herbicide from its site of action. umn.edunih.gov
One of the most common NTSR mechanisms is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide at a faster rate than susceptible plants. pesticidestewardship.org This process often involves large and diverse families of enzymes that break down the herbicide into non-toxic compounds. nih.gov
Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is a primary driver of Phase I metabolism, where they catalyze oxidative reactions that begin the detoxification of herbicides. biorxiv.orgnih.gov Enhanced activity or expression of specific P450 enzymes has been linked to resistance to ACCase inhibitors in grass weeds. scienceopen.comfrontiersin.orgmdpi.com In wild oats, enhanced metabolism is a known resistance mechanism, and it can confer cross-resistance to several different herbicide groups, including this compound. ahdb.org.uknih.gov Pre-treatment of resistant Avena fatua with P450 inhibitors has been shown to reduce the level of resistance to other ACCase herbicides, confirming the role of these enzymes. scienceopen.commdpi.com
Glutathione-S-transferases (GSTs): These enzymes are crucial in Phase II of detoxification, where they conjugate the herbicide (or its metabolite from Phase I) with glutathione (B108866). nih.gov This action increases the herbicide's water solubility and marks it for further processing and sequestration, effectively neutralizing its phytotoxic activity. nih.gov The involvement of GSTs is a widely discussed mechanism of NTSR in weed species. nih.gov Studies on oats (Avena sativa) have identified a large family of GST genes that are involved in detoxification and response to chemical stressors, indicating the inherent capacity for this defense mechanism within the Avena genus. nih.gov
Sequestration is another NTSR mechanism where the plant moves the herbicide away from its target site in metabolically active parts of the cell and isolates it in locations where it cannot cause harm, such as the cell wall or vacuole. pesticidestewardship.org This process often follows Phase II metabolism, where the conjugated, water-soluble herbicide is actively transported into the vacuole for storage and eventual degradation. biorxiv.org While sequestration is a known general mechanism of herbicide resistance, specific research directly linking it to this compound resistance in weed biotypes is limited. pesticidestewardship.orguwa.edu.au
Non-Target-Site Resistance Mechanisms
Cross-Resistance and Multiple Resistance Patterns
The evolution of herbicide resistance in weed populations is a complex process that can manifest as cross-resistance or multiple resistance, significantly complicating weed management strategies. Cross-resistance occurs when a weed biotype develops resistance to a particular herbicide, and as a result, also exhibits resistance to other herbicides within the same chemical family or with the same mode of action, even without previous exposure to them. oregonstate.edu Multiple resistance is a phenomenon where a weed biotype is resistant to herbicides from two or more different chemical families with different modes of action. umn.edu
Research has identified these resistance patterns in various weed species, including those with resistance to this compound. For instance, studies on wild oats (Avena fatua) have revealed populations with multiple resistance to this compound, imazamethabenz, and fenoxaprop-P. cambridge.org In some cases, resistance to this compound in wild oats has been linked to cross-resistance with other herbicides. One study found that "fop"-resistant populations of wild oats also showed cross-resistance to this compound-M-isopropyl. ahdb.org.uk
The mechanisms underlying these resistance patterns can be diverse. They can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves mutations in the gene that codes for the herbicide's target protein, which prevents the herbicide from binding effectively. nih.gov NTSR mechanisms, on the other hand, can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide away from its target site. nih.gov Enhanced metabolism is a common mechanism that can lead to cross-resistance to several herbicide groups. ahdb.org.uk
The table below summarizes documented instances of cross-resistance and multiple resistance involving this compound in wild oats (Avena spp.).
| Weed Species | Herbicide(s) with Cross/Multiple Resistance | Country/Region | Reference |
| Avena fatua | Imazamethabenz, Fenoxaprop-P | Canada | cambridge.org |
| Avena spp. | Fenoxaprop, Fluazifop-P-butyl, Tralkoxydim, Imazamethabenz-methyl | England | ahdb.org.uk |
| Avena ludoviciana | Not specified | Australia | researchgate.net |
Ecological and Evolutionary Factors Influencing Resistance Development
The development of herbicide resistance in weed populations is a classic example of evolution by natural selection, driven by a combination of ecological and evolutionary factors. ucdavis.edu The widespread and repeated use of herbicides creates a strong selective pressure that favors the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. cornell.edu
Selection Pressure Dynamics from Herbicide Use
The primary driver for the evolution of herbicide resistance is the intense selection pressure exerted by the repeated application of the same herbicide or herbicides with the same mode of action. cornell.eduhracglobal.com Each time a herbicide is applied, it effectively removes susceptible individuals from the weed population, while resistant individuals survive, reproduce, and pass on their resistance genes to the next generation. Over time, this leads to a shift in the genetic makeup of the weed population, with resistant biotypes becoming dominant. cornell.edu
The intensity of this selection pressure is influenced by several factors, including the efficacy of the herbicide, the frequency of its application, and the initial frequency of resistance alleles in the weed population. teagasc.ie Herbicides that are highly effective at controlling susceptible weeds will impose a stronger selection pressure for resistance. Similarly, using the same herbicide year after year in the same field significantly increases the likelihood of resistance developing. teagasc.ie For this compound, which belongs to the Group 31 herbicides, repeated use without rotation with other modes of action can lead to the selection of resistant weed biotypes. titanag.com.au
Role of Weed Seedbank in Resistance Persistence and Dilution
The weed seedbank, which is the reservoir of viable weed seeds in the soil, plays a crucial role in the persistence and spread of herbicide resistance. researchgate.net Seeds from resistant plants can remain dormant in the soil for extended periods, ensuring the survival of resistance genes even during years when the selective pressure from the herbicide is absent. usda.gov This persistence can make it difficult to eradicate resistant populations once they become established. teagasc.ie
The dynamics of the weed seedbank can also influence the rate of resistance evolution. A large and persistent seedbank can act as a buffer, slowing down the increase in the frequency of resistance alleles by diluting the input of new resistant seeds with a larger pool of susceptible seeds. usda.gov However, a persistent seedbank also means that once resistance is established, it will decline at a slower rate than it evolved, even if the use of the selecting herbicide is discontinued. hracglobal.com Management practices that aim to deplete the weed seedbank can therefore be an important component of a resistance management strategy. illinois.edu
Fitness of Resistant Biotypes
The "fitness" of a resistant biotype refers to its ability to survive and reproduce in a given environment compared to its susceptible counterparts. The evolution of herbicide resistance can sometimes be associated with a "fitness cost," meaning that in the absence of the herbicide, the resistant plants may be less competitive or produce fewer seeds than susceptible plants. nih.gov This cost can arise from the physiological or metabolic changes associated with the resistance mechanism. nih.gov
However, fitness costs are not universal and can vary depending on the specific resistance mechanism, the weed species, and the environmental conditions. nih.gov Some resistance mutations have been shown to have no significant fitness cost, allowing resistant biotypes to thrive even without the selection pressure of the herbicide. researchgate.net Research on the relative fitness of herbicide-resistant and susceptible biotypes has shown varied results, with some resistant weeds exhibiting fitness costs in terms of viability and fecundity, while others show a fitness advantage. nih.gov Understanding the fitness of this compound-resistant biotypes is important for predicting their population dynamics and for developing effective long-term management strategies.
Research on Integrated Weed Management (IWM) Strategies for Resistance Mitigation
Given the growing threat of herbicide resistance, there is a strong emphasis on the adoption of Integrated Weed Management (IWM) strategies. illinois.edubayer.com IWM is a holistic approach that combines multiple weed control tactics, including cultural, mechanical, biological, and chemical methods, to manage weed populations in a sustainable and economically viable manner. illinois.edu The goal of IWM is to reduce the reliance on any single weed control method, thereby decreasing the selection pressure for herbicide resistance and preserving the efficacy of existing herbicides. bayer.com
Crop Rotation and Diversification of Herbicide Modes of Action
A cornerstone of IWM for herbicide resistance management is the implementation of diverse crop rotations and the strategic use of herbicides with different modes of action. growiwm.orgmdpi.com
Crop Rotation: Planting different crops in a planned sequence on the same piece of land disrupts the life cycles of weeds that are adapted to a specific crop and its associated management practices. strawchopper.com Different crops have different planting and harvesting times, competitive abilities, and allow for the use of different weed management tools, which helps to prevent the buildup of any single weed species. mdpi.comrepec.org For example, rotating between a winter cereal and a spring broadleaf crop can create a more diverse and less favorable environment for weeds adapted to a continuous winter cereal system. canadianagronomist.ca
Diversification of Herbicide Modes of Action: To combat resistance, it is crucial to rotate herbicides with different modes of action. growiwm.org The mode of action refers to the specific biochemical process in the plant that the herbicide disrupts. teagasc.ie Relying on a single mode of action, such as that of this compound, for an extended period will inevitably select for weeds that are resistant to that specific mechanism. titanag.com.au By rotating herbicides with different modes of action, weeds that are resistant to one herbicide are more likely to be controlled by another, thus delaying the evolution of resistance. wsu.edu Herbicide mixtures with multiple effective modes of action can also be a valuable tool in a resistance management program. growiwm.org
The following table outlines key IWM practices for mitigating herbicide resistance:
| IWM Strategy | Principle | Benefit for Resistance Management |
| Crop Rotation | Varying crop species over time. | Disrupts weed life cycles and associated selection pressures. mdpi.com |
| Herbicide Rotation | Alternating herbicides with different modes of action. | Reduces selection pressure for resistance to a single mode of action. growiwm.org |
| Herbicide Mixtures | Using tank mixes of herbicides with different modes of action. | Increases the number of mechanisms targeting the weed, making resistance less likely to evolve. growiwm.org |
| Cultural Practices | e.g., adjusting planting dates, using competitive crop varieties, managing crop residue. | Enhances crop competitiveness against weeds, reducing reliance on herbicides. canolacouncil.org |
| Mechanical Control | e.g., tillage, mowing. | Provides non-chemical weed control, diversifying the types of mortality imposed on weed populations. illinois.edu |
Non-Chemical Control Methods and Their Integration
The development of resistance to herbicides, including this compound, in weed populations such as wild oats (Avena fatua), necessitates a shift away from sole reliance on chemical solutions towards an Integrated Weed Management (IWM) framework. grdc.com.auscispace.com This approach combines various non-chemical control methods to manage resistant biotypes, reduce the selection pressure for further resistance, and deplete the weed seed bank over time. scispace.comfarmersjournal.ie
Cultural Control Methods
Cultural weed control involves agronomic practices that enhance crop competitiveness and create an environment less favorable for weed growth. For managing this compound-resistant wild oats, several cultural tactics have been researched and proven effective. These methods often have a synergistic effect when combined. albertagrains.comweedscience.ca
Crop Rotation: Rotating crops disrupts the life cycle of weeds adapted to a specific cropping system. Including winter cereals, forages, or summer crops in a rotation that is typically dominated by spring cereals can effectively manage wild oat populations. albertagrains.comweedscience.caweedsmart.org.au For instance, harvesting a winter cereal or cutting a forage crop for silage can occur before wild oats set seed, thereby preventing seed return to the soil. albertagrains.comweedscience.ca A summer crop phase allows for winter fallow periods, providing opportunities to control wild oat flushes with non-selective methods. weedsmart.org.au
Competitive Crops and Varieties: Planting crop species and varieties that are inherently more competitive can significantly suppress weed growth. For example, winter cereals are generally more competitive against wild oats than spring cereals or pulses. albertagrains.com Within a crop type, selecting taller varieties can also provide a competitive advantage. albertagrains.com
Seeding Practices: Optimizing crop seeding rates and geometry can enhance the crop's ability to outcompete weeds.
Increased Seeding Rates: Denser crop stands lead to faster canopy closure, which limits the light available to emerging weeds like wild oats, thereby reducing their biomass. albertagrains.comweedscience.ca
Narrower Row Spacing: Similar to increased seeding rates, narrower rows promote quicker canopy closure and shade out weeds more effectively. albertagrains.com
Shallower Seeding Depth: This encourages faster crop emergence, giving the crop a head start over the weeds. albertagrains.com
The integration of multiple cultural tactics can lead to a substantial reduction in wild oat populations, a principle often referred to as "hitting the wild oat with many small hammers". albertagrains.com
| Number of Tactics Applied | Example of Integrated Tactics | Relative Wild Oat Biomass Reduction |
|---|---|---|
| One | Increased (Double) Seeding Rate | 2- to 3-fold |
| Two | Increased Seeding Rate + Diverse Crop Rotation | 6- to 7-fold |
| Three | Increased Seeding Rate + Tall Crop Variety + Diverse Crop Rotation | 19-fold |
Data derived from research on cultural management strategies for wild oat control. albertagrains.com
Mechanical and Physical Control Methods
Direct physical or mechanical removal of weeds can be a highly effective component of an IWM program, particularly for managing isolated patches of resistant weeds.
Tillage: Strategic ploughing can bury wild oat seeds to a depth from which they cannot emerge. farmersjournal.ie However, this can also induce dormancy, and subsequent tillage may bring viable seeds back to the surface.
Hand Roguing: For small, localized patches of suspected resistant wild oats, manual removal of the entire plant before it sets seed is a practical method to prevent spread. farmersjournal.ieahdb.org.ukhutchinsons.co.uk
Patch Management: If a resistant patch is too large for hand roguing, it can be sprayed out with a non-selective herbicide or mown to prevent seed production. ahdb.org.ukmanageresistancenow.ca
Integration with Chemical Control
Early Detection and Monitoring of Resistant Populations
The proactive management of herbicide resistance is critically dependent on the early detection and monitoring of resistant weed populations when they are small and localized. hracglobal.comresearchgate.net Delaying action until a resistant biotype dominates a field makes management significantly more difficult and costly.
Field Scouting and Monitoring
Regular and thorough field scouting is the foundational step in identifying potential herbicide resistance.
Post-Application Scouting: The most common method for initial detection is to scout fields after a herbicide application. Growers and agronomists should look for suspicious weed patches that have survived the treatment. manageresistancenow.ca
Identifying Suspicious Patches: Key characteristics of potentially resistant patches include:
A single weed species surviving among other susceptible species that have been controlled. manageresistancenow.ca
Healthy weeds located next to dead or dying weeds of the same species. manageresistancenow.ca
Patches that are irregular in shape and cannot be explained by application errors (e.g., sprayer misses, blocked nozzles). ahdb.org.ukmanageresistancenow.ca
Patches that may expand in the direction of harvesting operations from one year to the next, indicating spread by machinery. ahdb.org.uk
Record Keeping and Mapping: It is essential to maintain detailed field records of herbicide use and to map the locations of any suspicious patches. ahdb.org.ukhutchinsons.co.uk This information helps in tracking the spread and planning targeted management strategies.
Confirmation of Resistance
Visual observation in the field is not sufficient to confirm herbicide resistance. Once a suspicious population is identified, definitive testing is required.
Seed Sampling and Bioassays: The standard method for confirming resistance is to collect mature seed samples from the surviving plants in the suspected patch. ahdb.org.ukhutchinsons.co.ukhutchinsons.co.uk These seeds are then sent to a laboratory for whole-plant dose-response assays or other bioassays. hutchinsons.co.uk These tests compare the response of the suspected population to a range of herbicide doses against that of a known susceptible population.
| Step | Action | Key Considerations |
|---|---|---|
| 1. Monitor | Scout fields after herbicide application for surviving weed patches. | Do not automatically assume escapes are due to application error. ahdb.org.uk |
| 2. Identify | Look for irregular patches of a single surviving weed species. | Note if healthy plants are adjacent to controlled plants of the same species. manageresistancenow.ca |
| 3. Map | Record the location and size of suspicious patches. | Track patch growth and movement across seasons. ahdb.org.uk |
| 4. Sample | Collect mature seeds from the center of the suspected patch. | Wait until seeds are ripe and easily dislodged to ensure viability for testing. hutchinsons.co.uk |
| 5. Test | Submit seed samples to a qualified laboratory for resistance testing. | Testing will confirm resistance and identify which herbicides are affected. hutchinsons.co.uk |
Advanced Detection Technologies
Research is ongoing to develop more advanced and rapid methods for detecting herbicide resistance, potentially even before a herbicide is applied.
Remote Sensing: Technologies such as hyperspectral imaging, often deployed on unmanned aerial vehicles (UAVs), are being explored to distinguish between resistant and susceptible weed biotypes. usda.gov This approach relies on detecting subtle differences in the spectral reflectance patterns of the plants. frontiersin.org The goal is to create in-season resistance maps that allow for targeted management before the problem spreads.
Molecular Diagnostics: The use of molecular markers and genotyping methods can provide rapid and accurate identification of known resistance-conferring genes. researchgate.netfrontiersin.org As the genetic basis for this compound resistance becomes better understood, these techniques could offer a powerful tool for large-scale screening and early detection.
Early detection allows for the implementation of targeted and aggressive management strategies, such as patch cultivation, hand roguing, or spot spraying with an effective alternative herbicide, to contain or eradicate the resistant population before it can produce seed and spread. hracglobal.com
Environmental Fate and Behavior Research in Agroecosystems
Degradation and Dissipation Pathways in Soil Systems
The degradation and dissipation of flamprop and its ester formulations in soil are complex processes influenced by soil structure, the chemical structure of the herbicide, and climatic conditions. dergipark.org.tr Dissipation from soil occurs through both biological and abiotic processes. dergipark.org.tr
Microbial Degradation Processes
Microbial degradation is a significant pathway for the breakdown of herbicides in soil, facilitated by soil microorganisms like bacteria and fungi which can utilize the herbicide as a source of energy and food. citrusindustry.net Studies on This compound-isopropyl (B166160) have shown that in soil, it primarily degrades to the carboxylic acid, (±)-N-benzoyl-N-(3-chloro-4-fluorophenyl)alanine. capes.gov.br This carboxylic acid metabolite can undergo further degradation, including the loss of the benzoyl group and the propionic acid moiety, leading to the formation of 3-chloro-4-fluoroaniline (B193440) (CFA) and the evolution of carbon dioxide. capes.gov.br CFA is formed slowly in soil and exists mainly in a bound form. capes.gov.br The resistance of some aromatic herbicides or their derivatives to microbial degradation can be influenced by the position of halogen atoms on the aromatic ring and the nature of the aliphatic side chain. researchgate.net
Abiotic Degradation: Photolysis and Volatilization
Abiotic degradation processes, such as volatilization and photodecomposition, also contribute to the dissipation of herbicides from soil, although their significance can vary depending on the specific herbicide. dergipark.org.trcitrusindustry.net Volatilization is the transformation of the herbicide from a liquid or solid phase to a gaseous phase, while photodegradation is primarily driven by the ultraviolet rays in sunlight. citrusindustry.net Chemical degradation through reactions like oxidation, reduction, and hydrolysis also occurs in soil. citrusindustry.net This compound-M-isopropyl (B1594779) is considered volatile, which suggests that volatilization can be a dissipation pathway. herts.ac.uk this compound itself is not considered volatile. herts.ac.uk While photolysis can be an important dissipation pathway in water systems for some compounds nih.gov, the extent of photolysis for this compound in soil is not explicitly detailed in the provided search results.
Persistence and Dissipation Kinetics in Various Soil Types
The persistence of this compound in soil is described as moderate to potentially persistent depending on the specific variant and soil conditions. herts.ac.ukherts.ac.uk Dissipation kinetics in soil can follow a biphasic pattern, with an initial rapid dissipation phase followed by a slower phase. nih.gov
Half-life (DT50) and DT90 Values in Field Conditions
The half-life (DT50) is the time required for the concentration of a substance to decline to half of its initial value, while DT90 is the time for a 90% decline. epa.gov These values are crucial indicators of persistence. Typical aerobic soil degradation DT50 for this compound-M-isopropyl is estimated to be around 55 days based on expert judgment and estimated data. herts.ac.uk In laboratory studies, the time for 50% depletion of this compound-isopropyl varied across different soil types: approximately 10 weeks in sandy loam and medium loam soils, 11 weeks in a clay loam soil, and 23 weeks in a peat soil. capes.gov.br Field studies in Spain observed that this compound, along with other persistent herbicides like triallate, pendimethalin, terbutryn, and isoproturon, remained in soil for 286 to 372 days under conditions of low water and organic carbon content. nih.gov
Interactive Data Table: this compound-isopropyl Laboratory Degradation (DT50)
| Soil Type | Approximate DT50 (Weeks) |
| Sandy Loam | 10 |
| Medium Loam | 10 |
| Clay Loam | 11 |
| Peat Soil | 23 |
Influence of Environmental Factors (e.g., Temperature, Moisture, Organic Carbon)
Environmental factors significantly influence the rate of herbicide degradation in soil. dergipark.org.trresearchgate.net Temperature, moisture, and organic carbon content are key factors affecting microbial activity and, consequently, biodegradation rates. researchgate.netresearchgate.netcopernicus.org Higher temperatures and adequate moisture generally enhance microbial degradation. researchgate.netcopernicus.org Low water and organic carbon content can impair microbial growth, leading to increased persistence of herbicides like this compound. nih.gov Soil organic carbon content has a direct role in the sorption and desorption of some herbicides, which in turn affects their availability for degradation. scielo.br While specific quantitative data on the influence of temperature, moisture, and organic carbon directly on this compound degradation rates are not extensively detailed in the provided snippets, the general principles of how these factors affect microbial activity and herbicide persistence in soil are well-established. nih.govresearchgate.netresearchgate.netcopernicus.org
Soil Sorption and Mobility Potential
Soil sorption is a critical process that affects the mobility and bioavailability of herbicides in the environment. scielo.br Herbicides can be adsorbed onto soil colloids, particularly organic matter and clay minerals. scielo.brucanr.edu The extent of adsorption is influenced by the herbicide's chemical properties (e.g., water solubility, lipophilicity, ionizability) and soil properties (e.g., organic carbon content, clay content, pH). scielo.brucanr.edu Adsorption to soil colloids can occur through various mechanisms, including charge transfer bonding and hydrogen bonding. ucanr.edu
Risk of Leaching to Groundwater (research methodologies and findings)
The potential for herbicides to leach from agricultural soils into groundwater is a significant environmental concern. Research methodologies often involve field studies, lysimeter experiments, and the use of simulation models to predict the movement of substances through the soil profile. ctgb.nlbcpc.org
For this compound-M-isopropyl, a stereospecific ester of this compound, there has been identified some concern regarding its risk of leaching to groundwater. herts.ac.uk While it has moderate solubility in water and is moderately persistent in soils, its potential for mobility in soil is considered slightly mobile according to some assessments. herts.ac.uk The evaluation of leaching potential in regulatory frameworks often involves comparing predicted concentrations in groundwater from modeling against a criterion, such as 0.1 μg/L. ctgb.nl
Ecotoxicological Research in Non-Target Organisms (excluding human health)
Ecotoxicological research investigates the effects of chemical compounds on organisms within the environment, excluding direct human health impacts. For herbicides, this includes assessing their toxicity to aquatic life, soil organisms, and non-target plants. frontiersin.org
Aquatic Species Sensitivity and Ecological Impact
Aquatic ecosystems can be exposed to herbicides through runoff and leaching from agricultural fields. Studies on the ecotoxicity of this compound and its variants to aquatic organisms are important for evaluating the potential ecological impact.
This compound itself appears to be moderately toxic to aquatic species. herts.ac.uk Similarly, this compound-M-isopropyl is considered moderately toxic to most aquatic organisms. herts.ac.uk Some safety data sheets classify this compound-isopropyl as toxic to aquatic life with long-lasting effects. lgcstandards.comtitanag.com.au
Research in environmental ecotoxicology often involves toxicity studies using non-target aquatic organisms such as microcrustaceans (e.g., Daphnia magna) and marine bacteria (e.g., Vibrio fischeri) to determine exposure-effect relationships. mdpi.comufz.de While specific detailed data on this compound's toxicity to a wide range of aquatic species were not extensively available in the search results, the general classification indicates a potential risk to aquatic environments.
Effects on Soil Microorganism Activity
Soil microorganisms play vital roles in nutrient cycling and maintaining soil health. The application of herbicides can potentially affect the activity and populations of these microbial communities. core.ac.uk
While general concerns exist regarding the impact of pesticides on soil microorganisms, specific detailed research findings on the effects of this compound on soil microorganism activity were not prominently featured in the search results. core.ac.ukcabidigitallibrary.orgresearchgate.netresearchgate.net However, it is recognized that the influence of pesticides on soil microorganisms is dependent on factors such as the physical, chemical, and biochemical conditions of the soil, as well as the nature and concentration of the pesticide. core.ac.uk
Interactions with Non-Target Plants and Crop Tolerance
Herbicides are designed to control specific weed species, but they can also interact with non-target plants, including the cultivated crop itself. Research in this area focuses on assessing the potential for damage to non-target plants and evaluating the tolerance of different crop varieties.
This compound-containing herbicides can cause damage to non-target crops such as Oats, Barley, Linseed, and Canola through spray drift. titanag.com.au
Studies have investigated the tolerance of different cereal cultivars, particularly wheat and barley, to various wild oat herbicides, including This compound-methyl (B1672754). caws.org.nzcabidigitallibrary.orgresearchgate.netresearchgate.netcabidigitallibrary.org These studies have shown that cereal cultivars can vary in their tolerance to this compound-methyl. caws.org.nzcabidigitallibrary.orgresearchgate.netresearchgate.net
Research conducted in different regions has demonstrated varietal differences in the tolerance of winter wheat to this compound-methyl. researchgate.netresearchgate.net For example, in some weed-free trials, this compound-methyl reduced the height and grain yield of certain wheat cultivars while having little to no effect on others. researchgate.net The timing of application can also influence the level of crop damage, with damage observed when applied at later growth stages but not at earlier tillering stages in some cases. researchgate.net
Studies using higher-than-recommended rates of herbicides have been employed to identify differences in cultivar tolerances that might not be apparent at standard application rates, helping to identify cultivars potentially at risk from overdosing or adverse environmental conditions. researchgate.net While some studies indicated that this compound-methyl was fairly well tolerated by all varieties tested in a particular experiment, others have shown differential tolerance among cultivars. researchgate.netresearchgate.netcabidigitallibrary.org Grain yield is considered a crucial factor in identifying susceptible cultivars, as visual assessments of crop damage may not always accurately reflect the level of tolerance. researchgate.netresearchgate.net
Interactive Table: Varietal Tolerance Examples (Based on search results, specific quantitative data for this compound-methyl across multiple varieties in a single comparable study was limited, but the principle of varietal difference is established).
| Cereal Type | Herbicide | Observed Tolerance Variation | Research Finding Highlights |
| Wheat | This compound-methyl | Yes | Some cultivars showed reduced height and yield; others were unaffected. researchgate.net Varietal differences observed in tolerance studies. researchgate.netcabidigitallibrary.org |
| Wheat | This compound-methyl | Yes | Fairly well tolerated by all varieties in one study, but other studies show differences. researchgate.net |
| Durum Wheat | This compound-methyl | Yes | Differential tolerance observed among cultivars. cabidigitallibrary.org Commercial cultivar Durati was tolerant. cabidigitallibrary.org |
These findings highlight the importance of considering varietal tolerance when using this compound-containing herbicides to minimize potential negative impacts on crop yield.
Analytical Methodologies in Research
Extraction and Sample Preparation Techniques for Environmental Matrices
Extraction is a fundamental sample preparation technique used to isolate the analyte of interest from a complex sample matrix chromatographytoday.com. For environmental matrices such as soil, water, and biological samples, various extraction methods are employed to prepare samples for analysis cdc.govpjoes.commdpi.com.
Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) chromatographytoday.commdpi.com. SPE involves loading a sample onto a cartridge containing a sorbent material that retains the analyte while impurities are washed away chromatographytoday.com. LLE involves partitioning the analyte between two immiscible liquid phases mdpi.com.
More advanced and greener extraction techniques have also emerged, such as microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) milestonesrl.commdpi.com. MAE uses microwave energy to heat the sample-solvent mixture, accelerating the partitioning of analytes milestonesrl.com. ASE utilizes elevated temperature and pressure to achieve rapid extraction from solid and semi-solid matrices with reduced solvent consumption thermofisher.com. These techniques aim to improve efficiency, reduce solvent usage, and minimize sample manipulation milestonesrl.commdpi.com.
Sample preparation is particularly important for trace analysis in complex environmental matrices to increase analyte concentration and remove interfering substances pjoes.com.
Chromatographic Analysis for Residue Detection
Chromatographic techniques are widely used for separating and detecting pesticide residues, including flamprop variants, in environmental samples nih.govmdpi.comresearchgate.net. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Gas chromatography (GC) and liquid chromatography (LC) are common chromatographic methods used for pesticide analysis mdpi.comresearchgate.net. GC is suitable for volatile and semi-volatile compounds, while LC is preferred for non-volatile or thermally sensitive analytes mdpi.com.
For residue detection, chromatographic systems are typically coupled with selective detectors researchgate.net. Mass spectrometry (MS) is a powerful detection technique that provides both qualitative (identification based on mass-to-charge ratio) and quantitative (concentration measurement) information mdpi.comwaters.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a widely applicable technique for the identification and measurement of various chemicals, including pesticides, in environmental samples mdpi.comsilcotek.com. It is particularly effective for volatile and semi-volatile organic compounds found in matrices like air, soil, and fish mdpi.comchromatographyonline.com.
GC-MS methods typically involve separating compounds on a GC column before they enter the MS detector mdpi.com. The MS detector generates mass spectra that can be compared to library reference spectra for compound identification silcotek.com. GC-MS can be used for both targeted analysis, where specific compounds are sought, and non-targeted screening silcotek.comnih.gov.
GC-MS/MS (tandem mass spectrometry) offers even higher selectivity and sensitivity by employing multiple stages of mass analysis mdpi.comwaters.comchromatographyonline.com. This is particularly useful for analyzing complex matrices and confirming the identity of target compounds waters.comsilcotek.com. For example, GC-MS/MS has been used for the rapid analysis of pesticides and environmental contaminants in fish samples chromatographyonline.com.
This compound-methyl (B1672754) has been detected in bee samples using GC-EI-ToF-MS (Gas Chromatography-Electron Ionization-Time-of-Flight Mass Spectrometry) as part of a non-targeted screening approach for contaminants nih.govresearchgate.net.
Method Validation in Environmental Monitoring
Method validation is a critical process in analytical chemistry that ensures a method is suitable for its intended purpose and can produce accurate and reliable results researchgate.netpharmadevils.com. In environmental monitoring, validating analytical methods for detecting contaminants like this compound is essential for ensuring the quality and reliability of the data obtained pjoes.com.
Validation typically involves assessing several key performance characteristics of the method, including specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness pharmadevils.commdpi.com.
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix pharmadevils.com.
Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range pharmadevils.commdpi.com.
Accuracy: The closeness of the measured value to the true value researchgate.netpharmadevils.com. This is often assessed through recovery studies, where known amounts of the analyte are added to blank samples and the percentage recovered is measured mdpi.com.
Precision: The degree of agreement among individual measurements when the method is applied repeatedly to a homogeneous sample researchgate.netpharmadevils.com. Precision is typically expressed as the relative standard deviation or coefficient of variation mdpi.com.
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) with an acceptable level of accuracy and precision pharmadevils.commdpi.com.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters pharmadevils.com.
Method validation follows a specific protocol that includes defining the method's application and scope, designing validation studies, conducting experiments, and analyzing the results pharmadevils.com. Validated methods are crucial for regulatory compliance, quality control, and research in environmental monitoring researchgate.netpharmadevils.com.
For instance, a method for the simultaneous analysis of multiple pesticides, including This compound-isopropyl (B166160), in nutraceutical products from green tea extract was validated considering European guidelines, demonstrating satisfactory extraction recoveries and coefficients of variation nih.gov.
Here is an example of data that might be presented in a research finding section, illustrating typical validation parameters for a chromatographic method analyzing pesticide residues. Please note that this is a hypothetical example based on the types of data discussed in the search results for method validation nih.govmdpi.com:
Table 1: Hypothetical Method Validation Data for this compound-Methyl Analysis in Soil
| Validation Parameter | Value/Range | Acceptance Criteria (Example) |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 85 - 105 % | 70 - 120 % |
| Precision (RSD) | < 10 % | ≤ 20 % |
| LOD | 0.1 µg/kg | - |
| LOQ | 0.5 µg/kg | - |
Detailed research findings often include specific recovery rates, precision values, and detection limits obtained during the validation process for particular matrices nih.govmdpi.com. These data demonstrate the method's performance and its suitability for analyzing this compound residues in relevant environmental samples.
Future Research Directions and Theoretical Frameworks
Emerging Herbicide Resistance Mechanisms and Their Molecular Basis
The evolution of herbicide resistance in weed populations is a primary driver of herbicidal research. For Flamprop, which belongs to the aryloxyphenoxypropionate class of herbicides, resistance in weeds like wild oats (Avena fatua) is a documented concern. ahdb.org.ukontosight.aifar.org.nzherts.ac.uk Future research is increasingly focused on the complex molecular underpinnings of these resistance mechanisms.
Two principal types of resistance are recognized: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmdpi.com
Target-Site Resistance (TSR): This form of resistance typically involves a mutation in the gene that codes for the herbicide's target protein. nih.govuppersouthplatte.org For this compound, the primary target is the enzyme acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis in susceptible plants. ontosight.ai A single nucleotide change in the ACCase gene can alter the enzyme's structure, preventing the herbicide from binding effectively, thus rendering it ineffective. uppersouthplatte.orgmdpi.com While TSR is a known issue for 'fop' herbicides, research continues to identify new mutations and understand their structural impact on the enzyme. ahdb.org.ukcambridge.org
Non-Target-Site Resistance (NTSR): This is a more complex and increasingly common form of resistance. ahdb.org.ukcambridge.org NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. A key focus of future research is enhanced metabolic resistance, where the resistant plant can rapidly detoxify the herbicide. nih.gov This is often accomplished by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs), which metabolize the herbicide into non-toxic compounds. mdpi.comuppersouthplatte.org The polygenic nature of NTSR, where multiple genes contribute to the resistance, makes it a particularly challenging area of study. mdpi.com Some this compound-resistant populations of wild oats have demonstrated cross-resistance to herbicides from different chemical groups, suggesting a versatile NTSR mechanism is at play. ahdb.org.ukcroplife.org.aucroplife.org.au
A particularly novel research avenue stems from findings that This compound-M-methyl (B1241716) may possess a second mode of action: disrupting microtubule organization during cell division without directly inhibiting tubulin polymerization. researchgate.net This suggests a new antimicrotubule mechanism that could be a source of novel resistance development, distinct from the well-documented ACCase-inhibition pathway. Elucidating this dual-action potential and its implications for resistance is a key future perspective.
Table 1: Documented Herbicide Resistance Mechanisms Relevant to this compound
| Resistance Type | Molecular Basis | Implication for this compound | Key Research Focus |
|---|---|---|---|
| Target-Site Resistance (TSR) | Point mutations in the gene encoding the ACCase enzyme, altering the herbicide binding site. nih.govuppersouthplatte.org | Reduced binding affinity of this compound to its primary target enzyme. mdpi.com | Identifying novel mutations; understanding structure-function relationships of the mutated enzyme. |
| Non-Target-Site Resistance (NTSR) | Enhanced metabolism of the herbicide by detoxification enzymes (e.g., Cytochrome P450s, GSTs). nih.govuppersouthplatte.org | Rapid breakdown of this compound into inactive metabolites before it can reach the target site. ahdb.org.uk | Characterizing the specific genes and metabolic pathways involved; understanding the basis of cross-resistance. mdpi.comcambridge.org |
| Novel Mechanisms | Disruption of microtubule organization during mitosis, affecting cell division. researchgate.net | A potential secondary mode of action for some this compound forms, leading to new resistance pathways. | Confirming the mechanism across different species; investigating how resistance to this action might evolve. |
Development of Novel Analytical Techniques for Environmental Tracing
Understanding the environmental journey of this compound and its transformation products is crucial for assessing its ecological impact. researchgate.net Research in this area is focused on developing more sensitive, rapid, and field-deployable analytical methods. mdpi.com
Current standard methods for pesticide analysis often rely on laboratory-based techniques like gas chromatography and mass spectrometry (GC-MS). empa.ch While highly accurate, these methods can be time-consuming. Future advancements aim to overcome these limitations.
Emerging analytical technologies include:
Advanced Mass Spectrometry: Techniques like time-of-flight mass spectrometry (ToF-MS) offer higher mass resolution, allowing for more selective and precise measurement of trace compounds in complex environmental samples like soil and water. empa.ch
Chiral Analysis: Many pesticides, including those in the same class as this compound, are chiral, meaning they exist as stereoisomers (enantiomers). These isomers can have different toxicities and degradation rates in the environment. mdpi.com Capillary electrophoresis is a promising technique for separating and quantifying individual enantiomers, providing a more accurate risk assessment. mdpi.com
Rapid-Detection Technologies: There is a significant push to develop sensors that can provide near real-time analysis. mdpi.com Technologies being explored for other contaminants, such as fluorescence spectroscopy and electrochemical sensors, could potentially be adapted for the rapid tracing of this compound in water sources, facilitating quicker decision-making in environmental monitoring. mdpi.com
These novel techniques will allow for more comprehensive tracking of this compound's persistence, mobility, and transformation in various environmental compartments, from soil to groundwater. researchgate.netwhiterose.ac.uk
Computational Chemistry and Molecular Modeling for Plant-Herbicide Interactions
Computational chemistry and molecular modeling have become indispensable tools for understanding plant-herbicide interactions at an atomic level. jptcp.com These in silico approaches allow researchers to visualize and predict how herbicides like this compound bind to their target proteins, providing insights that are difficult to obtain through traditional laboratory methods alone. researchgate.net
Key applications in this compound research include:
Molecular Docking: This technique simulates the binding of a herbicide (the ligand) into the active site of its target protein (the receptor), such as ACCase. mdpi.comresearchgate.net Docking studies can predict the binding energy and orientation of this compound within the ACCase enzyme, helping to explain its inhibitory action. frontiersin.org
Modeling Resistance: When resistance-conferring mutations are identified in the ACCase gene, molecular modeling can simulate the structural changes in the protein. mdpi.com By comparing the docking of this compound to both the normal (wild-type) and mutated enzyme, scientists can understand precisely how a mutation reduces binding affinity and leads to resistance. mdpi.com
Designing Novel Herbicides: By understanding the precise three-dimensional structure of the target site, computational models can be used to design new herbicide molecules that can overcome existing resistance mechanisms or have higher efficacy. researchgate.netfrontiersin.org
Homology Modeling: For many plant proteins, including some metabolic enzymes responsible for NTSR, experimentally determined crystal structures are not available. Homology modeling allows researchers to build a reliable 3D model of a target protein based on the known structure of a similar, homologous protein, which can then be used for docking studies. tcmsp-e.com
These computational frameworks provide a powerful, predictive platform to accelerate the understanding of resistance and guide the development of next-generation herbicides.
Strategic Integration into Sustainable Agricultural Systems
The future of weed management lies in reducing the reliance on any single control method. nsw.gov.au A major area of research is the strategic integration of herbicides like this compound into Integrated Weed Management (IWM) systems that are both effective and sustainable. croplife.org.aucroplife.org.augrdc.com.au
IWM is a holistic approach that combines multiple tactics to manage weed populations in the long term. nsw.gov.au For this compound, this means moving away from its use as a standalone solution and incorporating it into a broader strategy that includes:
Herbicide Rotation: Alternating or mixing herbicides with different modes of action is a cornerstone of resistance management. croplife.org.aucroplife.org.au This prevents weeds from adapting to a single chemical pressure.
Cultural Controls: Agronomic practices can significantly reduce weed pressure. Research is ongoing to optimize methods like crop rotation, altering sowing dates to give crops a competitive advantage, increasing crop seeding rates to outcompete weeds, and using cover crops to suppress weed growth. grdc.com.aufondsdedotationroullier.org
Allelopathy: Some plants, like sorghum, release natural biochemicals (allelochemicals) that can inhibit the growth of nearby weeds. mdpi.com Research into using sorghum as a cover crop or mulch could provide a natural weed suppression method within an IWM program. mdpi.com
Precision Agriculture: Technologies such as GPS-guided sprayers and drones can enable site-specific weed management, applying herbicides only where they are needed. This reduces the total amount of herbicide used, lowering costs and environmental load. innovations-report.com
The goal is to create sustainable agricultural systems that are productive, profitable, and environmentally sound, with herbicides like this compound used judiciously as one tool among many. usda.govfrontiersin.org
Identification of Research Gaps and Future Perspectives in this compound Science
While significant progress has been made, several key research gaps and future perspectives will shape the scientific agenda for this compound and similar herbicides.
Table 2: Key Research Gaps in this compound Science
| Research Area | Identified Gap | Future Perspective |
|---|---|---|
| Resistance Mechanisms | The genetic and biochemical basis of non-target-site resistance (NTSR) is not fully understood, especially its polygenic nature and role in cross-resistance. cambridge.org The potential dual mode of action (microtubule disruption) is underexplored. researchgate.net | Focus on identifying the network of genes involved in NTSR using omics. Elucidate the molecular basis of the secondary mode of action and its implications for resistance management. |
| Environmental Fate | Lack of rapid, cost-effective, and on-site analytical methods for monitoring this compound and its metabolites in the environment. mdpi.com Scarcity of ecotoxicological data for its transformation products. researchgate.netherts.ac.uk | Development and validation of biosensors and portable mass spectrometers. Conduct comprehensive environmental risk assessments of major metabolites. |
| Sustainable Use | Need for more data on the long-term efficacy and impact of integrating this compound into diverse, climate-resilient IWM strategies. innovations-report.comfrontiersin.org | Long-term field studies that combine cultural, biological, and chemical controls in various cropping systems and climates. |
| Omics Integration | Difficulty in integrating large, complex datasets from genomics, proteomics, and metabolomics to create a holistic model of plant response. frontiersin.org | Development of new bioinformatics tools and statistical methods for multi-omics data integration to build predictive models of herbicide response and resistance. |
| Next-Generation Herbicides | The pipeline for discovering herbicides with novel modes of action to combat resistance is slow. frontiersin.org | Utilize computational modeling and omics data to rationally design and screen for new molecules that can bypass existing resistance mechanisms. |
Future research will undoubtedly focus on a systems-level understanding of this compound, from its molecular target to its ecological footprint. The goal is to extend the effective lifespan of this and other herbicides through smarter, more sustainable use, guided by a deep and evolving scientific foundation.
Q & A
Q. What are the primary analytical techniques for quantifying Flamprop and its metabolites in environmental samples?
this compound and its derivatives (e.g., this compound-methyl) are typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Key parameters include optimizing mobile phase composition (e.g., acetonitrile-water gradients) and selecting appropriate ion transitions for MS detection. Validation requires calibration curves with spiked matrices to account for matrix effects. For example, studies have reported retention times of 8.2–9.5 minutes for this compound-methyl using C18 columns . Gas chromatography (GC) with electron capture detection is also used for halogenated derivatives.
Q. How do this compound’s physicochemical properties influence its environmental persistence?
this compound’s half-life in soil depends on its water solubility (12.3 mg/L at 20°C), log Kow (3.1), and photodegradation rates. Aerobic soil metabolism studies show a DT₅₀ of 30–60 days, with microbial activity and pH as critical factors. Hydrolysis under alkaline conditions accelerates degradation, while adsorption to organic matter reduces bioavailability. Researchers should conduct batch equilibrium experiments to measure soil-water partition coefficients (Kd) under varying organic carbon content .
Q. What are the standard protocols for synthesizing this compound derivatives in laboratory settings?
this compound-methyl synthesis involves esterification of this compound acid with methanol using sulfuric acid as a catalyst. Reaction conditions (e.g., 60°C for 6 hours) must be optimized to achieve >95% yield. Purity is confirmed via melting point analysis (reported range: 72–74°C) and nuclear magnetic resonance (NMR) spectroscopy. For novel derivatives, researchers should characterize products using Fourier-transform infrared (FTIR) spectroscopy to verify functional groups and assess reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported toxicity across in vitro and in vivo studies?
Discrepancies often arise from differences in metabolic activation systems. For example, in vitro assays using liver microsomes may lack non-enzymatic degradation pathways present in vivo. To address this, researchers should:
- Compare toxicity endpoints under identical metabolic conditions (e.g., S9 fraction vs. whole-organism models).
- Use isotopic labeling to track metabolite formation and degradation kinetics.
- Apply statistical meta-analysis to identify confounding variables (e.g., species-specific cytochrome P450 activity) .
Q. What experimental designs are optimal for assessing this compound’s synergistic effects with co-applied herbicides?
A factorial design with multiple response variables (e.g., weed biomass, soil microbial diversity) is recommended. Key steps include:
- Defining interaction thresholds using Isobole or Colby’s methods.
- Conducting dose-response curves for individual and combined herbicides.
- Incorporating negative controls (e.g., adjuvants alone) to isolate solvent effects. Advanced studies should employ transcriptomic profiling to identify gene networks affected by synergism .
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s environmental fate?
Combine quantitative structure-activity relationship (QSAR) models with field data to refine predictions. For instance:
- Use molecular docking simulations to estimate binding affinities to soil enzymes.
- Validate models with lysimeter studies measuring leaching potential under simulated rainfall.
- Apply machine learning algorithms to identify understudied degradation pathways (e.g., rhizosphere-mediated breakdown) .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound bioaccumulation studies?
- Standardize test organisms (e.g., Daphnia magna clones) and exposure regimes (e.g., static vs. flow-through systems).
- Report lipid normalization for bioconcentration factors (BCFs) to account for interspecies variability.
- Use certified reference materials (CRMs) for quality control in tissue residue analysis .
Q. How should researchers critically evaluate conflicting data on this compound’s endocrine disruption potential?
- Perform sensitivity analysis to assess the impact of assay endpoints (e.g., EC₅₀ vs. LOEC).
- Cross-validate findings using orthogonal methods (e.g., receptor-binding assays vs. transcriptional activation).
- Review funding sources and methodological transparency to identify potential biases .
Data Presentation and Analysis
Table 1: Key Parameters for this compound Analysis
| Parameter | HPLC-MS Conditions | GC-ECD Conditions |
|---|---|---|
| Column | C18, 150 mm × 4.6 mm, 5 µm | DB-5, 30 m × 0.25 mm |
| Mobile Phase | Acetonitrile:Water (70:30) | Helium carrier gas, 1.5 mL/min |
| Detection Limit | 0.1 µg/L | 5.0 µg/L |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
